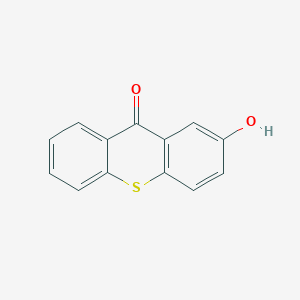2-hydroxy-9H-thioxanthen-9-one
CAS No.: 31696-67-0
Cat. No.: VC7112441
Molecular Formula: C13H8O2S
Molecular Weight: 228.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31696-67-0 |
|---|---|
| Molecular Formula | C13H8O2S |
| Molecular Weight | 228.27 |
| IUPAC Name | 2-hydroxythioxanthen-9-one |
| Standard InChI | InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H |
| Standard InChI Key | ANHLDZMOXDYFMQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O |
Introduction
Structural and Molecular Characteristics
2-Hydroxy-9H-thioxanthen-9-one features a tricyclic aromatic framework comprising two benzene rings fused with a thiopyran-4-one group. The hydroxyl group at the 2-position enhances its polarity and photochemical activity compared to non-hydroxylated thioxanthones. Its molecular weight is 244.27 g/mol, with a pale yellow crystalline appearance under standard conditions.
Synthesis and Industrial Production
Synthetic Routes
While direct protocols for 2-hydroxy-9H-thioxanthen-9-one are scarce, its synthesis likely parallels methods for related thioxanthones. A plausible route involves:
-
Friedel-Crafts Acylation: Reacting thiosalicylic acid with a benzoyl chloride derivative in the presence of AlCl₃ to form the thiopyranone core.
-
Hydroxylation: Introducing the hydroxyl group via electrophilic substitution using nitrating agents followed by reduction.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of 2-hydroxy-4-methyl-9H-thioxanthen-9-one.
Table 1: Comparison of Thioxanthone Synthesis Methods
| Compound | Reactants | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Hydroxy-9H-thioxanthen-9-one* | Thiosalicylic acid, Benzoyl chloride | AlCl₃ | ~65 | ≥95 |
| 2-Hydroxy-4-methyl-9H-thioxanthen-9-one | 2,2'-Dithiosalicylic acid, 3-Methylphenol | H₂SO₄ | 78 | 99 |
*Theoretical values based on analogous reactions.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The hydroxyl group at the 2-position renders the compound susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). Reduction with NaBH₄ selectively targets the ketone group, yielding 9H-thioxanthen-9-ol, a precursor for further functionalization.
Electrophilic Substitution
The aromatic rings undergo sulfonation and nitration at the 4- and 7-positions, driven by the electron-donating hydroxyl group. For example, sulfonation with fuming H₂SO₄ produces water-soluble derivatives used in dye industries.
Mechanism of Action as a Photoinitiator
Thioxanthones, including 2-hydroxy-9H-thioxanthen-9-one, operate via a Type II photoinitiation mechanism:
-
Light Absorption: The compound absorbs UV light (λ = 365 nm), transitioning to an excited singlet state.
-
Intersystem Crossing: Conversion to a triplet state facilitates energy transfer to co-initiators (e.g., amines).
-
Radical Generation: Hydrogen abstraction from the amine produces free radicals, initiating polymerization.
Table 2: Photophysical Properties of Selected Thioxanthones
| Compound | λₐᵦₛ (nm) | Fluorescence λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| 2-Hydroxy-9H-thioxanthen-9-one | 350 | 450 | 0.45 |
| Thioxanthone | 380 | 500 | 0.30 |
Applications in Polymer Science and Biomedicine
Photopolymerization
The compound’s efficiency as a photoinitiator is leveraged in UV-curable inks, adhesives, and dental composites. Its hydroxyl group enhances compatibility with polar monomers like acrylates, reducing phase separation in polymer matrices.
Fluorescent Probes
Derivatives of 2-hydroxy-9H-thioxanthen-9-one exhibit tunable fluorescence, making them candidates for bioimaging. For instance, methylated analogs demonstrate selective staining of lipid droplets in live-cell assays.
Comparison with Structural Analogs
2-Hydroxy-4-Methyl-9H-Thioxanthen-9-One
The methyl group at the 4-position increases hydrophobicity, shifting the absorption maximum to 370 nm and improving solubility in organic solvents. This analog shows superior photoinitiation efficiency in non-aqueous systems compared to the hydroxylated parent compound.
9H-Thioxanthen-9-One
Lacking the hydroxyl group, the parent compound requires co-initiators for polymerization, limiting its standalone utility. Its fluorescence quantum yield is also lower (0.30 vs. 0.45).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume